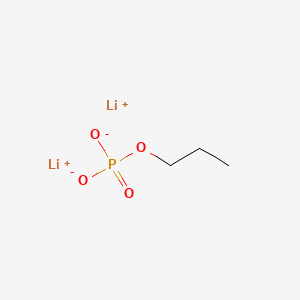

Lithium propyl phosphate

Description

Lithium propyl phosphate (hypothetical formula: Li(C₃H₇O)PO₄) is a theoretical or less-studied organophosphate lithium salt. Potential applications may include use as an electrolyte additive in lithium-ion batteries or as a precursor in chemical synthesis. However, its toxicity, stability, and performance metrics remain uncharacterized in the available literature.

Properties

CAS No. |

4656-39-7 |

|---|---|

Molecular Formula |

C3H7Li2O4P |

Molecular Weight |

151.939 |

IUPAC Name |

dilithium;propyl phosphate |

InChI |

InChI=1S/C3H9O4P.2Li/c1-2-3-7-8(4,5)6;;/h2-3H2,1H3,(H2,4,5,6);;/q;2*+1/p-2 |

InChI Key |

PXHZVPMXWNTBKG-UHFFFAOYSA-L |

SMILES |

[Li+].[Li+].CCCOP(=O)([O-])[O-] |

Synonyms |

Propyl Lithium Phosphate, (PrO)(LiO)2PO; Phosphoric Acid, Monopropyl Ester, Dilithium Salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Lithium Dihydrogen Phosphate (LiH₂PO₄)

- Structure: Inorganic phosphate with lithium (LiH₂PO₄).

- Applications : Primarily used in laboratory research (e.g., buffer solutions, precursor for ceramics) .

- Safety : Causes skin and eye irritation; requires precautions such as flushing with water during exposure .

- Key Differences: Unlike this compound, LiH₂PO₄ lacks organic alkyl groups, making it less suitable for non-polar solvent systems.

Lithium Hexafluorophosphate (LiPF₆)

Dipropylphosphate [(C₃H₇O)₂PO₂H]

- Structure : Organic phosphate ester with two propyl groups.

- Applications : Research applications in organic synthesis and material science .

- Safety: Limited data available; standard precautions for organophosphates (e.g., avoiding inhalation) likely apply.

- Key Differences : The lithium salt (propyl phosphate) would enhance solubility in polar aprotic solvents compared to the acidic form.

Lithium Iron Phosphate (LiFePO₄)

- Structure : Olivine-type cathode material (LiFePO₄).

- Applications : Widely used as a stable, low-toxicity cathode in lithium-ion batteries .

- Safety: Thermally stable and non-flammable under normal conditions .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Primary Application | Key Advantage | Key Limitation |

|---|---|---|---|---|

| This compound | Li(C₃H₇O)PO₄ (hypothetical) | Hypothetical electrolyte | Potential moisture stability | Uncharacterized conductivity |

| Lithium Dihydrogen Phosphate | LiH₂PO₄ | Laboratory research | High purity availability | Limited battery relevance |

| Lithium Hexafluorophosphate | LiPF₆ | Battery electrolyte | High ionic conductivity | Moisture sensitivity |

| Dipropylphosphate | (C₃H₇O)₂PO₂H | Chemical synthesis | Versatile organic compatibility | Acidic form limits solubility |

| Lithium Iron Phosphate | LiFePO₄ | Battery cathode | Thermal stability, safety | Lower energy density |

Q & A

Q. Which characterization techniques are most effective for analyzing this compound’s structural and electrochemical properties?

- X-ray diffraction (XRD) identifies crystalline phases by comparing patterns with reference databases (e.g., PDF#71-1528 for lithium phosphates) . Scanning electron microscopy (SEM) reveals particle morphology and surface defects . Energy-dispersive spectroscopy (EDS) quantifies elemental composition, ensuring stoichiometric accuracy . For electrochemical analysis, open-circuit voltage (OCV) measurements under controlled thermal equilibria (20–30°C) assess hysteresis effects, with protocols requiring sequential charge/discharge cycles to establish reliable voltage-state relationships .

Q. How does this compound’s stability vary under thermal and ambient storage conditions?

- Stability studies should compare decomposition rates under inert (argon) vs. humid environments. Lithium phosphates generally exhibit thermal resilience up to 200°C, but propyl groups may introduce volatility. Accelerated aging tests (e.g., 85°C/85% relative humidity) combined with Fourier-transform infrared spectroscopy (FTIR) can detect hydrolytic breakdown of P-O-C bonds . Storage recommendations include desiccated containers with moisture absorbers, analogous to protocols for methyl propyl ketone handling .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s electrochemical performance data?

- Discrepancies in OCV hysteresis (e.g., charge/discharge path dependence) require rigorous preconditioning: (1) Full discharge/charge cycles to eliminate history effects; (2) Extended relaxation periods (>4 hours) to reach equilibrium . Statistical tools like Bland-Altman analysis quantify measurement agreement, while in situ Raman spectroscopy correlates voltage states with structural changes .

Q. How can synergistic effects between this compound and carbonate solvents enhance electrolyte performance?

- Propyl carbonate solvents (e.g., propylene carbonate) improve ionic conductivity but may degrade phosphate stability. Methodological approaches include:

- Cyclic voltammetry to evaluate redox compatibility within 0–5V vs. Li/Li+ .

- Molecular dynamics simulations modeling Li+ solvation shells to optimize solvent/co-solvent ratios .

- Accelerated rate calorimetry (ARC) assessing thermal runaway risks in mixed electrolytes .

Q. What mechanistic insights explain lithium’s catalytic role in phosphate ester alcoholysis reactions?

- Lithium ions polarize the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center and facilitating nucleophilic attack by propyl alcohol. Kinetic studies using stopped-flow techniques reveal rate constants (k) dependent on [Li+] and solvent dielectric constants. Ab initio calculations further show transition-state stabilization via Li···O interactions .

Q. How can computational modeling predict this compound’s interfacial behavior in composite electrodes?

- Density functional theory (DFT) models optimize adsorption energies on carbon substrates, while finite-element analysis (FEA) simulates Li+ diffusion across electrode-electrolyte interfaces. Validation requires cross-referencing with experimental charge/discharge profiles and electrochemical impedance spectroscopy (EIS) .

Methodological Notes

- Toxicological extrapolation : When direct data on this compound are limited, class-based toxicity assessments (e.g., organophosphate analogs) provide interim guidance. Supplemental searches in PubMed/TOXLINE are recommended to fill data gaps .

- Reproducibility : Detailed protocols for synthesis, characterization, and testing must adhere to IUPAC guidelines, with raw datasets and code archived in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.